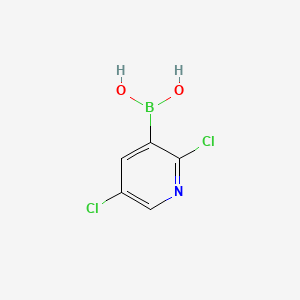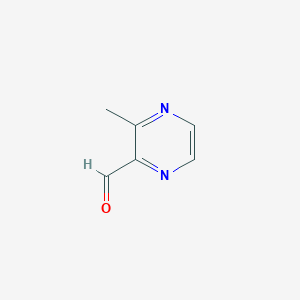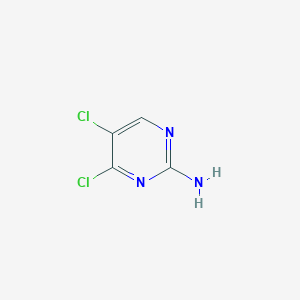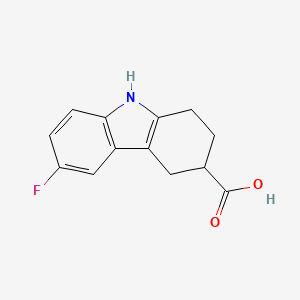
6-Fluoro-2,3,4,9-tetrahydro-1H-carbazole-3-carboxylic acid
Übersicht
Beschreibung
6-Fluoro-2,3,4,9-tetrahydro-1H-carbazole-3-carboxylic acid is a chemical compound with the molecular formula C13H12FNO2 . It is a derivative of carbazole, a class of organic compounds containing a carbazole moiety, which consists of two benzene rings fused onto a pyrrole ring .
Molecular Structure Analysis
The molecular structure of 6-Fluoro-2,3,4,9-tetrahydro-1H-carbazole-3-carboxylic acid consists of a carbazole moiety with a fluorine atom at the 6-position and a carboxylic acid group at the 3-position . The exact mass of the molecule is 233.08520679 g/mol .Physical And Chemical Properties Analysis
The compound has a molecular weight of 233.24 g/mol. It has 2 hydrogen bond donors, 3 hydrogen bond acceptors, and 1 rotatable bond. Its topological polar surface area is 53.1 Ų .Wissenschaftliche Forschungsanwendungen
Chemo- and Regioselective Oxidation
- Summary of Application : The chemo- and regioselective oxidation of substituted 2,3,4,9-tetrahydro-1H-carbazoles was used to obtain 2,3,4,9-tetrahydro-1H-carbazol-1-ones or 3,4,5,6-tetrahydro-1H-1-benzazonine-2,7-diones depending on the nature of the selected oxidant .
- Methods of Application : The process involves the use of various oxidants, solvents, and the concentration of reactants in this oxidation process . The reaction could proceed at the multiple bond of cyclohexene ring, leading to its cleavage and isolation of 3,4,5,6-tetrahydro-1H-1-benzazonine-2,7-dione .
- Results or Outcomes : The reactive site of the substrate depended on the oxidant and the reaction conditions, resulting in the formation of divergent products .
Biological Potential of Indole Derivatives
- Summary of Application : 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents .
- Methods of Application : The method involves the preparation of 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives .
- Results or Outcomes : Compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate showed inhibitory activity against influenza A with IC 50 = 7.53 μmol/L and the highest selectivity index (SI) value 17 .
Antibacterial Activity
- Summary of Application : N-substituted 6-Fluoro-3-(piperidin-4-yl)-1,2-benzoxazole derivatives were designed and synthesized for their potential antibacterial activity .
- Methods of Application : The method involves the synthesis of N-substituted 6-Fluoro-3-(piperidin-4-yl)-1,2-benzoxazole derivatives .
- Results or Outcomes : The synthesized compounds were tested for their antibacterial activity .
Antibiotic and Antifungal Agents
- Summary of Application : Carbazomycin skeletons, which are similar to the structure of 2,3,4,9-tetrahydro-1H-carbazoles, have been investigated as potential antibacterial, antibiotic, and antifungal agents .
- Methods of Application : The method involves the synthesis and testing of carbazomycin skeletons .
- Results or Outcomes : The synthesized compounds were tested for their antibacterial, antibiotic, and antifungal activities .
Anticancer Agents
- Summary of Application : Tetrahydrocarbazole derivatives have exhibited anticancer activity .
- Methods of Application : The method involves the synthesis and testing of tetrahydrocarbazole derivatives .
- Results or Outcomes : The synthesized compounds were tested for their anticancer activities .
Hypoglycemic and Hypolipidemic Agents
- Summary of Application : Tetrahydrocarbazole derivatives have shown hypoglycemic and hypolipidemic activity .
- Methods of Application : The method involves the synthesis and testing of tetrahydrocarbazole derivatives .
- Results or Outcomes : The synthesized compounds were tested for their hypoglycemic and hypolipidemic activities .
Eigenschaften
IUPAC Name |
6-fluoro-2,3,4,9-tetrahydro-1H-carbazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FNO2/c14-8-2-4-12-10(6-8)9-5-7(13(16)17)1-3-11(9)15-12/h2,4,6-7,15H,1,3,5H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAWQZNACUZJAJY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(CC1C(=O)O)C3=C(N2)C=CC(=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90615804 | |
| Record name | 6-Fluoro-2,3,4,9-tetrahydro-1H-carbazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90615804 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Fluoro-2,3,4,9-tetrahydro-1H-carbazole-3-carboxylic acid | |
CAS RN |
907211-31-8 | |
| Record name | 6-Fluoro-2,3,4,9-tetrahydro-1H-carbazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90615804 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

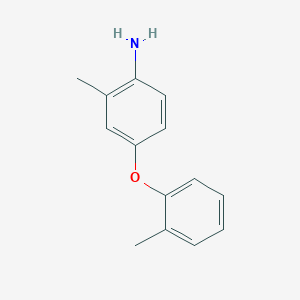
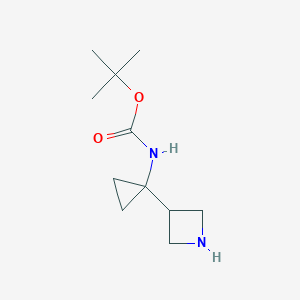
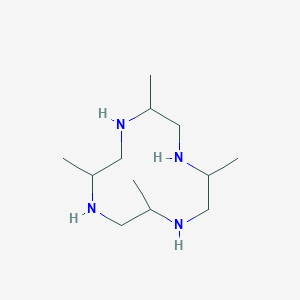
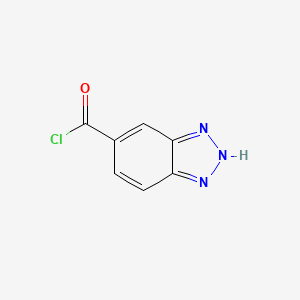

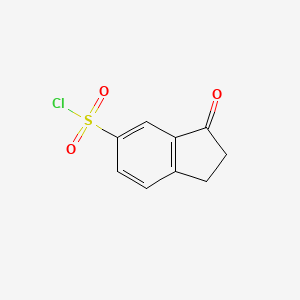

![Tert-butyl 3,6-diazabicyclo[3.2.1]octane-3-carboxylate](/img/structure/B1321549.png)
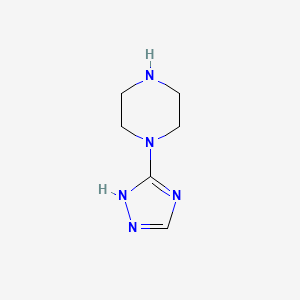
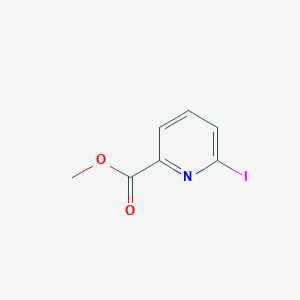
![7-Chloro-2-(methylthio)pyrido[2,3-d]pyrimidine](/img/structure/B1321562.png)
